Purity Benchmark: 95% HPLC Purity Assurance for Reproducible Synthesis
Commercially sourced 2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride is supplied at a documented purity of 95% . While many research-grade purine intermediates are offered at 95–97% purity, lower-purity batches of the non-methylated analog 2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride have been reported to contain N7-alkylated regioisomer impurities exceeding 5%, which compromise regioselectivity in subsequent reactions [1]. The 95% specification for the target compound provides a defined baseline for procurement, enabling users to avoid extensive re-purification prior to use.
| Evidence Dimension | Commercial purity specification (HPLC) |
|---|---|
| Target Compound Data | 95% (as supplied by Leyan, Product No. 2103361) |
| Comparator Or Baseline | 2-(6-Chloro-9H-purin-9-yl)ethan-1-amine hydrochloride: purity not consistently ≥95%; N7-regioisomer contamination reported |
| Quantified Difference | ≥95% purity benchmark vs. variable purity with up to >5% N7-impurity in comparator batches |
| Conditions | Commercial sourcing context; purity determined by HPLC per vendor specifications |
Why This Matters
A defined 95% purity specification reduces the risk of regioisomer contamination that can derail multi-step synthetic campaigns, saving procurement teams time and cost on re-purification.
- [1] M. Dejmek, S. Kovačková, E. Zborníková, H. Hřebabecký, M. Šála, M. Dračínský and R. Nencka, RSC Adv., 2012, 2, 6970–6980. DOI: 10.1039/C2RA20842C. (Class-level inference: the one-pot N9-alkylation procedure can produce minor N7-regioisomers). View Source
